3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one
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Overview
Description
3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one is a chemical compound with a unique structure that includes a cyclopropyl group and two chloromethyl groups attached to an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable chloromethylating agent in the presence of a base to form the azetidinone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Ring-Opening Reactions: The azetidinone ring can be opened under acidic or basic conditions, leading to different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. Conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed to facilitate ring-opening.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while ring-opening reactions can produce linear or branched compounds.
Scientific Research Applications
3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the cyclopropyl group can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(chloromethyl)oxetane: Similar in structure but with an oxetane ring instead of an azetidinone ring.
3,3-Bis(bromomethyl)oxetane: Similar to 3,3-Bis(chloromethyl)oxetane but with bromine atoms instead of chlorine.
2,2-Bis(chloromethyl)-1,3-propanediol: Contains two chloromethyl groups but with a different backbone structure.
Uniqueness
3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one is unique due to the presence of both a cyclopropyl group and an azetidinone ring, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,3-bis(chloromethyl)-1-cyclopropylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2NO/c9-3-8(4-10)5-11(7(8)12)6-1-2-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBRGAGSUZQYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(C2=O)(CCl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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